molecular formula C21H26N4O3S2 B2780728 4-(dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide CAS No. 1235318-92-9

4-(dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide

Cat. No.: B2780728
CAS No.: 1235318-92-9
M. Wt: 446.58
InChI Key: UCIKJQJHMWBEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a synthetic small molecule featuring a benzamide core linked to a thieno[2,3-d]pyrimidine scaffold via a sulfamoyl group. The dibutylsulfamoyl moiety (-SO₂N(C₄H₉)₂) at the 4-position of the benzamide introduces steric bulk and electron-withdrawing characteristics, which may enhance metabolic stability and modulate target binding. The thieno[2,3-d]pyrimidine ring, a bicyclic heteroaromatic system, is a pharmacophore commonly associated with kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

4-(dibutylsulfamoyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S2/c1-3-5-12-25(13-6-4-2)30(27,28)17-9-7-16(8-10-17)20(26)24-19-18-11-14-29-21(18)23-15-22-19/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIKJQJHMWBEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide typically involves a multi-step process. . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may employ microwave irradiation to enhance reaction efficiency and yield .

Chemical Reactions Analysis

4-(dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. For example, studies have shown that similar thieno[2,3-d]pyrimidine compounds inhibit the activity of certain kinases that are crucial for tumor growth and survival .

Antimicrobial Properties

Thieno[2,3-d]pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens. The sulfonamide group present in the compound enhances its interaction with bacterial enzymes, potentially leading to effective treatments for bacterial infections . This property is particularly relevant in the context of rising antibiotic resistance.

Antiviral Effects

Some studies suggest that compounds with a thieno[2,3-d]pyrimidine scaffold may exhibit antiviral properties. They may interfere with viral replication processes by inhibiting enzymes critical for viral lifecycle progression . This application is under investigation for various viruses, including those responsible for respiratory infections.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of various thieno[2,3-d]pyrimidine derivatives, including 4-(dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide. The results indicated a significant reduction in cell viability in several cancer cell lines compared to controls. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, researchers tested the compound against a panel of bacterial strains. The findings revealed that it exhibited potent activity against multi-drug resistant strains, suggesting its potential as a novel antibiotic agent .

Mechanism of Action

The mechanism of action of 4-(dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide involves the inhibition of key enzymes and pathways in microbial organisms. For instance, it inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria and viruses . This inhibition disrupts the replication process, leading to the death of the microbial cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzamide and thienopyrimidine moieties. Below is a detailed comparison based on substituent effects, physicochemical properties, and reported bioactivity.

Substituent Variations and Physicochemical Properties
Compound Name (Reference) Benzamide Substituent Thieno[2,3-d]pyrimidine Substituent Key Properties
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) 4-Methoxy 4-(4-Trifluoromethylphenoxy) - IR: C=O stretch at 1662 cm⁻¹
- 1H NMR: Aromatic protons at δ 7.61–7.60 ppm
- High lipophilicity due to CF₃ group
N-(2-Thiomorpholinothieno[2,3-d]pyrimidin-4-yl)-4-(trifluoromethyl)benzamide (8e) 4-Trifluoromethyl 2-Thiomorpholino - MP: 218–219°C
- IR: C-F stretch at 1386 cm⁻¹, C=O at 1662 cm⁻¹
- Enhanced solubility from thiomorpholine
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) 4-Ethylsulfonyl N/A (thiazole core) - Polar sulfonyl group increases aqueous solubility
- LCMS: [M+H]⁺ = 447.1
5-Amino-N-(tert-butyl)-4-(3-(2-((2-hydroxyethyl)(methyl)amino)acetamido)phenyl)thieno[2,3-d]pyrimidine-6-carboxamide Tert-butyl carboxamide 4-Phenyl with hydroxyethyl-methylamino - High molecular weight (501.65 g/mol)
- Potential for H-bonding via hydroxyl group

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in 8b and 8e enhances metabolic stability and hydrophobicity, while the sulfamoyl group in the target compound may improve acidity (pKa ~1–3) and membrane permeability .
  • Synthetic Routes: Analogous compounds (e.g., 8e) are synthesized via nucleophilic substitution of chlorothienopyrimidine intermediates with amines or thiols , suggesting a feasible pathway for the target compound.
Analytical Characterization
  • IR Spectroscopy : The C=O stretch in benzamide derivatives is consistently observed near 1660–1665 cm⁻¹, confirming amide bond integrity .
  • NMR: Aromatic protons in thienopyrimidine derivatives appear as multiplets between δ 7.5–8.3 ppm, with distinct shifts for substituents like trifluoromethyl (δ 7.61–7.60 ppm) .

Biological Activity

4-(Dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and the implications for drug development.

Chemical Structure

The compound can be represented structurally as follows:

C18H24N4O2S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure includes a thieno[2,3-d]pyrimidine core, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Notably, compounds from the thieno[2,3-d]pyrimidine class have been shown to interact with various targets:

  • Inhibition of D-Dopachrome Tautomerase : Research indicates that derivatives of thieno[2,3-d]pyrimidines can inhibit d-Dopachrome tautomerase activity, a target implicated in melanoma progression. For instance, one study reported that certain derivatives exhibited IC50 values as low as 2.6 μM against this enzyme .
  • Photodynamic Therapy (PDT) : Some thieno derivatives have demonstrated efficacy in photodynamic therapy by generating reactive oxygen species upon light activation. This mechanism has been explored in compounds like thieno[3,4-d]pyrimidin-4(3H)-thione .

Biological Activity Data

The following table summarizes findings from various studies regarding the biological activity of related thieno[2,3-d]pyrimidine compounds:

Compound NameTarget ActivityIC50 (μM)Study Reference
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneD-Dopachrome Tautomerase Inhibition2.6 ± 0.2
Thieno[3,4-d]pyrimidin-4(3H)-thionePhotodynamic Efficacy against Cancer Cells-
N-(4-sulfamoylphenyl)-2-thieno[2,3-d]pyrimidin-4-yloxyacetamideAntiproliferative Activity-

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study investigated the effects of thieno derivatives on melanoma and cervical cancer cell lines. The results showed significant reductions in cell viability when exposed to these compounds under both normoxic and hypoxic conditions, indicating their potential as effective anti-cancer agents .
  • Enzyme Inhibition Assays : Another research focused on the inhibition of d-Dopachrome tautomerase by various thieno derivatives. The study highlighted that modifications to the chemical structure could enhance inhibitory potency and selectivity towards cancerous cells compared to normal cells .

Q & A

Q. Methodology :

  • Replace the dibutylsulfamoyl group with cyclopropylsulfonamide to assess steric effects.
  • Introduce halogen atoms (e.g., Cl, F) at the benzamide para-position to evaluate cytotoxicity shifts .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency vs. non-polar solvents (toluene) for selectivity .

Catalyst Selection : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura couplings of aryl halides .

Workup Strategies :

  • Employ column chromatography (silica gel, hexane/EtOAc) for intermediate purification.
  • Recrystallize the final compound from ethanol/water mixtures to remove oligomeric byproducts .

Advanced: What computational methods support mechanistic studies of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets like EGFR (PDB ID: 1M17). Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with dibutyl groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in physiological conditions .
  • QSAR Modeling : Develop models using Gaussian09 descriptors (e.g., HOMO/LUMO energies) to predict antibacterial activity .

Advanced: How should researchers address discrepancies in spectral data across studies?

Answer:

Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., thieno[2,3-d]pyrimidine derivatives in ).

Isotopic Labeling : Use 15N-labeled intermediates to resolve ambiguous assignments in crowded spectral regions .

Collaborative Reproducibility : Share raw spectral data via platforms like Zenodo for independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.